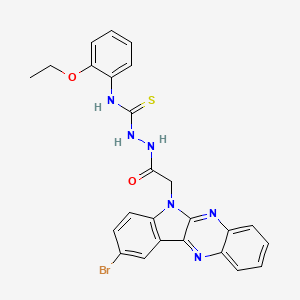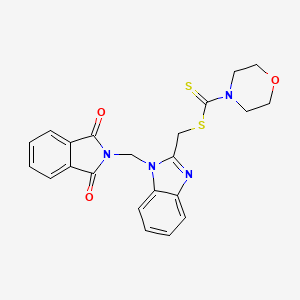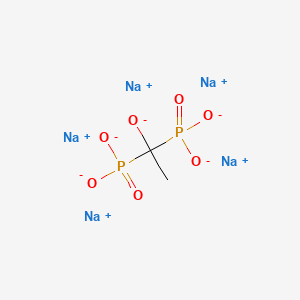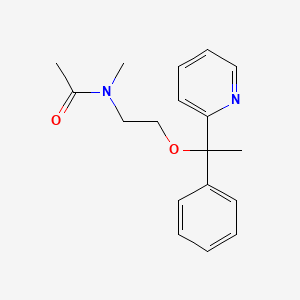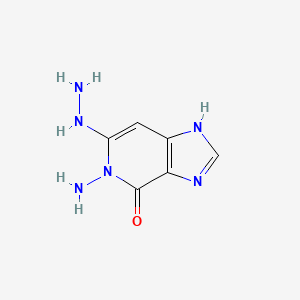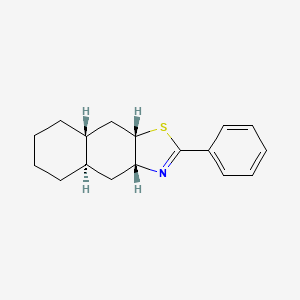
Naphtho(2,3-d)thiazole, 3a,4,4a,5,6,7,8,8a,9,9a-decahydro-2-phenyl-, (3a-alpha,4a-beta,8a-alpha,9a-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(2,3-d)thiazole, 3a,4,4a,5,6,7,8,8a,9,9a-decahydro-2-phenyl-, (3a-alpha,4a-beta,8a-alpha,9a-alpha)- is a complex organic compound characterized by its unique structure, which includes a naphtho-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-d)thiazole derivatives typically involves the reaction of 2-(methylsulfinyl)naphtho(2,3-d)thiazole-4,9-dione with various amines. For example, the reaction with benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine produces corresponding tricyclic naphtho(2,3-d)thiazole-4,9-dione compounds in moderate-to-good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,3-d)thiazole derivatives undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with different amines produces tricyclic naphtho(2,3-d)thiazole-4,9-dione compounds .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against strains such as Staphylococcus aureus.
Medicine: Potential use in developing new therapeutic agents due to their bioactive properties.
Industry: Utilized in the production of fluorescent materials due to their photophysical properties.
Mechanism of Action
The mechanism by which Naphtho(2,3-d)thiazole derivatives exert their effects involves interactions with specific molecular targets and pathways. For instance, their antimicrobial activity is attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Naphtho(2,3-b)furan-4,9-dione: Another naphtho-based compound with similar structural features.
Naphtho(2,3-c)(1,2,5)thiadiazole: Shares the naphtho core but with different heterocyclic substitutions.
Uniqueness
Naphtho(2,3-d)thiazole derivatives are unique due to their specific thiazole ring structure, which imparts distinct photophysical and bioactive properties. This makes them particularly valuable in applications requiring fluorescence or antimicrobial activity .
Properties
CAS No. |
96159-96-5 |
|---|---|
Molecular Formula |
C17H21NS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(3aR,4aR,8aR,9aS)-2-phenyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydrobenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C17H21NS/c1-2-6-12(7-3-1)17-18-15-10-13-8-4-5-9-14(13)11-16(15)19-17/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-,15-,16+/m1/s1 |
InChI Key |
JOLYKTGRGFJMSW-FPCVCCKLSA-N |
Isomeric SMILES |
C1CC[C@@H]2C[C@H]3[C@@H](C[C@H]2C1)N=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2CC3C(CC2C1)N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





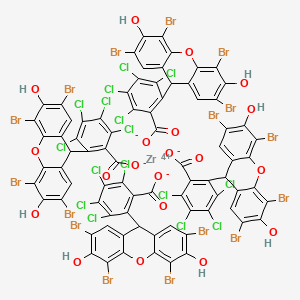
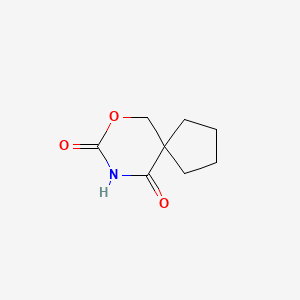
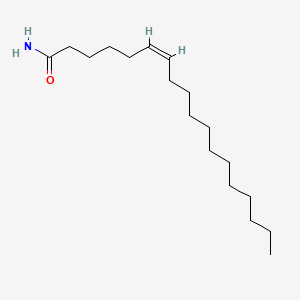
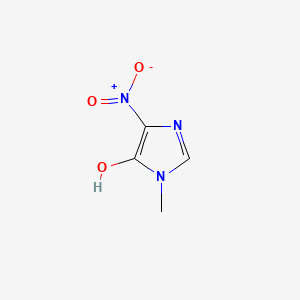
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)

